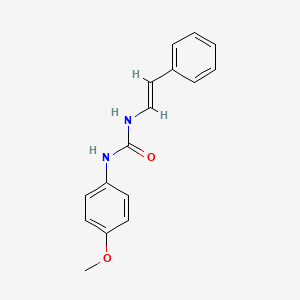

![molecular formula C19H23ClN4 B2567269 3-(4-氯苯基)-2,5-二甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 877794-15-5](/img/structure/B2567269.png)

3-(4-氯苯基)-2,5-二甲基-N-(3-甲基丁基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

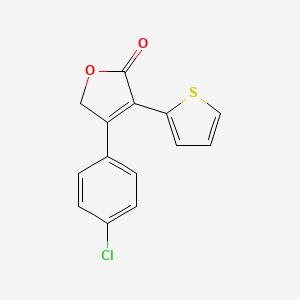

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H23ClN4 and its molecular weight is 342.87. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

吡唑并[3,4-d]嘧啶也已被评估其抗菌特性。 不同的衍生物在N1、C4和C6位具有不同的取代基,已针对革兰氏阳性菌金黄色葡萄球菌和革兰氏阴性菌大肠杆菌进行了测试 。进一步的研究可以探索它们作为抗菌剂的潜力。

抗锥虫活性

这些化合物作为嘌呤类似物,由于其抗锥虫活性而引起了人们的兴趣。 它们作为嘌呤生化反应中的抗代谢物的有益特性使它们成为对抗锥虫病的有希望的候选药物 。

合成和机理研究

研究人员使用绿色和传统方法合成了新的吡唑并[3,4-d]嘧啶衍生物。 对反应机理进行了光谱确认和密度泛函理论 (DFT) 研究 。

作用机制

Target of Action

The primary target of the compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of CDK2, caused by mutation or over-expression, can lead to numerous pathological diseases, including cancer .

Mode of Action

The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The molecular and cellular effects of 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine’s action include significant alterations in cell cycle progression and induction of apoptosis within HCT cells . The compound also exhibits potent dual activity against examined cell lines and CDK2 .

生化分析

Biochemical Properties

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in cell cycle regulation .

Cellular Effects

The compound has been shown to exert significant effects on various types of cells. For instance, it has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .

Molecular Mechanism

At the molecular level, 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects through various mechanisms. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Given its reported effects on cell growth and CDK2 inhibition , it is likely that the compound may have long-term effects on cellular function.

Metabolic Pathways

Given its structural similarity to other pyrazolopyrimidines , it is likely that it may interact with enzymes or cofactors involved in purine metabolism .

属性

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVJQLNOAMQLIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2567195.png)

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2567198.png)

![5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567199.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2567209.png)